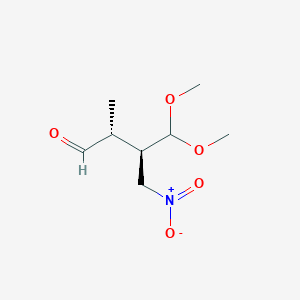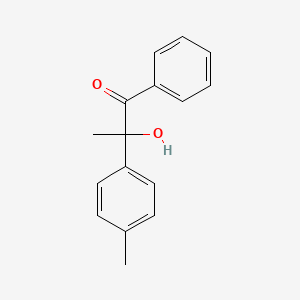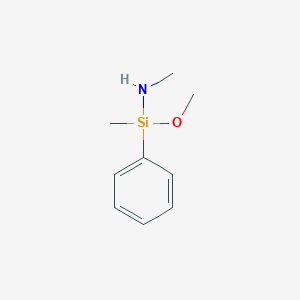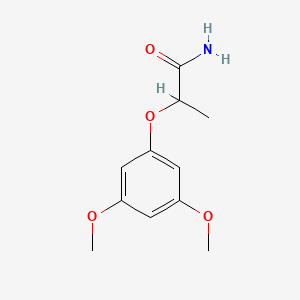
2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine typically involves the reaction of 4-fluorobenzaldehyde with isopropylamine and a suitable pyrazine precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and specific solvents to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and automated control mechanisms ensures consistent quality and high efficiency in the production process. The industrial methods are designed to minimize waste and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce various reduced derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(4-chlorophenyl)-5-(propan-2-yl)pyrazine
- 2,3-Bis(4-bromophenyl)-5-(propan-2-yl)pyrazine
- 2,3-Bis(4-methylphenyl)-5-(propan-2-yl)pyrazine
Uniqueness
2,3-Bis(4-fluorophenyl)-5-(propan-2-yl)pyrazine is unique due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. This makes it more suitable for certain applications compared to its analogs with different substituents. The fluorine atoms also contribute to its distinct biological activities and potential therapeutic properties.
Properties
CAS No. |
909568-11-2 |
|---|---|
Molecular Formula |
C19H16F2N2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
2,3-bis(4-fluorophenyl)-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C19H16F2N2/c1-12(2)17-11-22-18(13-3-7-15(20)8-4-13)19(23-17)14-5-9-16(21)10-6-14/h3-12H,1-2H3 |
InChI Key |
PAFNFIYHZHVXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=C(C(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[(E)-(Phenylimino)methyl]phenyl}methanol](/img/structure/B14186699.png)
![Carbamic acid, [1-(4-fluorophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14186707.png)


![1-(4-Nitrophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14186724.png)
![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)

![3-Formyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14186753.png)


![(6-Chloro-1H-indol-3-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14186761.png)



